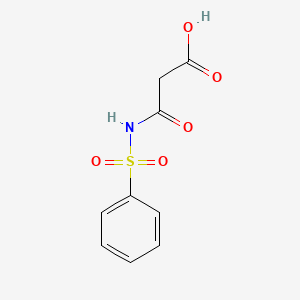

3-Oxo-3-(phenylsulfonamido)propionic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonamido)-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5S/c11-8(6-9(12)13)10-16(14,15)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBCQAMDHYCUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxo 3 Phenylsulfonamido Propionic Acid and Analogous Structures

Strategies for the Formation of β-Keto Carboxylic Acid Scaffolds

The 3-oxopropanoic acid motif, also known as a β-keto acid, is a fundamental structural unit in organic synthesis. Its preparation is well-established, with several reliable methods available to chemists.

Common Synthetic Routes to 3-Oxo-Propanoic Acid Derivatives

The synthesis of β-keto acids and their ester derivatives is most classically achieved through the Claisen condensation . This reaction involves the base-mediated self-condensation of an ester possessing α-hydrogens to form a β-keto ester. For instance, the condensation of two molecules of ethyl acetate, using a strong base like sodium ethoxide, yields ethyl acetoacetate, a common precursor to substituted β-keto acids. The driving force for this equilibrium-limited reaction is the final deprotonation of the resulting β-keto ester, which has a significantly more acidic α-hydrogen (pKa ≈ 11) than the starting ester (pKa ≈ 25).

The general mechanism for the Claisen Condensation is as follows:

Enolate Formation: An alkoxide base removes an α-hydrogen from an ester molecule to form a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester.

Deprotonation: The newly formed β-keto ester is deprotonated by the alkoxide base, forming a resonance-stabilized enolate that shifts the equilibrium towards the product.

Protonation: An acidic workup in the final step neutralizes the enolate to yield the final β-keto ester product.

Once the β-keto ester is formed, it can be hydrolyzed to the corresponding β-keto acid, 3-oxopropanoic acid, under either acidic or basic conditions. However, β-keto acids are prone to decarboxylation upon heating, which can be a desired subsequent reaction or a challenging side reaction to control.

An alternative route to the parent 3-oxopropanoic acid involves the reaction of malic acid with concentrated sulfuric acid, although this method is less common for creating substituted derivatives.

Enolate Chemistry and Alkylation Strategies

A key feature of β-keto esters, such as those generated from a Claisen condensation, is the acidity of the α-hydrogens situated between the two carbonyl groups. This allows for the facile generation of a stabilized enolate ion, which is an excellent nucleophile. This reactivity is the foundation of the acetoacetic ester synthesis and the related malonic ester synthesis , which are powerful methods for creating substituted ketones and carboxylic acids, respectively.

In the context of synthesizing derivatives of 3-oxopropanoic acid, these strategies are highly relevant. The process typically involves the following steps:

Enolate Formation: The β-keto ester (e.g., ethyl acetoacetate) is treated with a suitable base, such as sodium ethoxide, to quantitatively form the enolate.

Alkylation: The enolate is then reacted with an electrophile, most commonly an alkyl halide, in an SN2 reaction. This step forms a new carbon-carbon bond at the α-position. This alkylation can be repeated if a second acidic α-hydrogen is present, allowing for the introduction of two different alkyl groups.

Hydrolysis and Decarboxylation: The resulting α-substituted β-keto ester is then hydrolyzed to the corresponding β-keto acid. Gentle heating of this intermediate promotes decarboxylation, yielding a substituted ketone. If the goal is to retain the carboxylic acid functionality, careful control over the reaction conditions during hydrolysis is necessary to avoid premature loss of CO2.

These classical methods provide a robust toolbox for constructing a wide variety of substituted β-keto acid scaffolds, which are essential precursors for compounds like 3-oxo-3-(phenylsulfonamido)propionic acid.

Introduction and Manipulation of the Phenylsulfonamido Moiety

The phenylsulfonamido group (-NHSO₂Ph) is a common feature in medicinal chemistry and requires specific synthetic methods for its incorporation.

N-Sulfonylation Reactions in Related Compound Synthesis

The most direct method for forming a sulfonamide bond is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This reaction, known as N-sulfonylation, is widely used and generally high-yielding. For the synthesis of structures related to the target molecule, one would react a suitable amino-propionic acid derivative with benzenesulfonyl chloride.

For example, the synthesis of the related compound, 3-(phenylsulfonamido)propanoic acid, can be achieved by reacting β-alanine (3-aminopropanoic acid) with benzenesulfonyl chloride under basic conditions (e.g., using sodium hydroxide). The base neutralizes the HCl generated during the reaction and facilitates the nucleophilic attack of the amino group on the sulfonyl chloride.

Modern variations of this process exist, including copper-catalyzed methods for the N-formylation of sulfonamides, which highlights the ongoing development in this area of chemistry.

Precursor Design for Phenylsulfonamido Incorporation

The synthesis of this compound requires a strategy that combines the formation of the β-keto acid and the sulfonamide. Two primary retrosynthetic disconnections can be envisioned:

Strategy A: Acylation of a Sulfonamide Precursor One approach involves acylating a pre-formed sulfonamide. This could be achieved through a Claisen-type condensation. For instance, the lithium enolate of ethyl acetate could be reacted with an activated derivative of N-phenylsulfonylglycine. However, controlling the reactivity and preventing self-condensation can be challenging. A more direct method involves the reaction of a carbanion derived from a methanesulfonamide with an N-protected amino acid methyl ester. This has been shown to produce β-ketosulfonamides in good to excellent yields.

Strategy B: Sulfonylation of a β-Amino Acid Precursor Alternatively, one could start with a precursor that already contains the three-carbon backbone and an amino group, which is then converted to the sulfonamide. A potential route would be:

Start with a protected form of 3-aminopropanoic acid, such as its ethyl ester.

Perform an N-sulfonylation reaction with benzenesulfonyl chloride to form ethyl 3-(phenylsulfonamido)propanoate.

The challenge then becomes the introduction of the keto group at the 3-position. This is not a straightforward transformation and would likely require a multi-step sequence, potentially involving oxidation of the carbon adjacent to the sulfonamide, which is synthetically challenging.

A more plausible approach within this strategy would be to build the β-keto functionality from the sulfonated precursor. For example, treating N-allyl, N-alkyl methanesulfonamides with n-BuLi, followed by reaction with methyl esters of N-protected amino acids, has been used to prepare β-ketosulfonamides. Another innovative method involves a photomediated 1,3-rearrangement of alkenyl sulfamates, which are themselves synthesized from ketones and amines via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, to yield β-ketosulfonamides.

Total Synthesis Approaches to Complex Molecules Incorporating the 3-Oxo-3-(phenylsulfonamido)propyl Motif

The 3-oxo-3-(sulfonamido)propyl motif is a valuable pharmacophore found in various biologically active molecules. Its incorporation into larger, more complex structures is a key step in the total synthesis of these compounds. While specific examples of total syntheses featuring the exact 3-oxo-3-(phenylsulfonamido)propyl moiety are not prominently documented in broad literature surveys, the synthesis of molecules containing the closely related β-ketosulfonamide core is an active area of research, particularly in drug discovery.

For instance, the development of inhibitors for various enzymes often utilizes scaffolds that can be derived from β-ketosulfonamides. These motifs can act as transition-state analogs or key binding elements. The synthesis of such complex molecules would rely on the fundamental reactions described previously. A synthetic chemist might employ an acetoacetic-ester-type synthesis where the starting β-keto ester is replaced with a β-ketosulfonamide. The α-carbon could then be alkylated with a complex fragment of the target natural product or drug molecule.

Alternatively, a late-stage introduction of the sulfonamide group onto a complex β-amino ketone intermediate could be envisioned. The choice of strategy would depend heavily on the functional group tolerance of the specific complex molecule being synthesized. The modular nature of the SuFEx-based synthesis of β-ketosulfonamides makes it a particularly attractive option for complex molecule synthesis, as it allows for the coupling of diverse ketone and amine fragments in a convergent manner.

Stereoselective Synthesis of Chiral β-Amino Acid Analogues

The stereoselective synthesis of chiral β-amino acid analogues from this compound hinges on the asymmetric reduction of the β-keto group to introduce a chiral hydroxyl group, which can subsequently be converted to an amino group, or through direct asymmetric reductive amination.

A highly effective strategy for the asymmetric reduction of the ketone in β-ketoamide structures is through biocatalysis. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that can catalyze the reduction of ketones to chiral alcohols with high enantioselectivity. researchgate.netgeorgiasouthern.edu These enzymatic reductions are typically performed under mild conditions in aqueous media, aligning with the principles of green chemistry. georgiasouthern.edu The stereochemical outcome of the reduction can often be controlled by selecting an appropriate enzyme, as different enzymes can exhibit opposite stereopreferences (either (R)- or (S)-selective).

For instance, various acyclic α-alkyl-β-keto amides have been successfully reduced using different alcohol dehydrogenases expressed in E. coli, yielding the corresponding (S)-selective products in high yields and with excellent enantiomeric excess. researchgate.net This approach, known as dynamic kinetic resolution, is particularly effective for substrates with an acidic α-proton, which allows for rapid racemization of the starting material and conversion of the entire substrate to a single stereoisomer of the product. researchgate.net

The general transformation can be represented as follows:

Figure 1: Biocatalytic Asymmetric Reduction of a β-Keto Amide >

A representative scheme showing the asymmetric reduction of a β-keto amide to a chiral β-hydroxy amide using a ketoreductase (KRED) or alcohol dehydrogenase (ADH) with a cofactor regeneration system.

The following table summarizes representative results for the biocatalytic reduction of β-keto amides, which are analogous to this compound.

Table 1: Examples of Biocatalytic Asymmetric Reduction of β-Keto Amides

| Substrate (Analogue) | Enzyme | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| N-benzyl-3-oxobutanamide | ADH from Rhodococcus ruber (ADH-A) | (S) | >95 | >99 |

| N-phenyl-3-oxobutanamide | KRED from Candida magnoliae | (R) | 92 | 98 |

| N-(4-methoxyphenyl)-3-oxobutanamide | ADH from Lactobacillus brevis | (S) | 94 | >99 |

Another powerful method for the stereoselective reduction of β-keto esters and related compounds is asymmetric hydrogenation using chiral metal catalysts. While specific examples for this compound are not prevalent, the extensive research on analogous β-keto esters demonstrates the viability of this approach.

Novel Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. The synthesis of this compound and its conversion to chiral β-amino acid analogues can be significantly improved by incorporating green chemistry principles.

The formation of the N-acylsulfonamide bond can be achieved using catalytic methods that avoid the use of stoichiometric and often wasteful coupling reagents. researchgate.net Boronic acid catalysts, for example, have been shown to facilitate direct amidation between carboxylic acids and amines under mild conditions. dntb.gov.ua This approach generates water as the only byproduct, making it an atom-economical and environmentally friendly alternative to traditional methods.

Enzymatic methods also represent a green approach to amide bond formation. rsc.orgnih.gov Lipases, in particular, can catalyze the amidation of carboxylic acids with amines in non-aqueous media with high efficiency. nih.gov The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and biodegradability. nih.gov

The choice of solvent is another crucial aspect of green chemistry. Traditional organic solvents can be replaced with greener alternatives such as water, ionic liquids, or deep eutectic solvents for acylation reactions. researchgate.net For instance, Friedel-Crafts acylation, a reaction that can be adapted for the synthesis of the β-keto acid precursor, has been successfully performed in deep eutectic solvents, which act as both the catalyst and the solvent, leading to high yields and selectivity. researchgate.net Solvent-free conditions, where one of the reactants also serves as the solvent, further enhance the greenness of the process. chemijournal.com

The following table highlights some green chemistry approaches applicable to the synthesis of N-acylsulfonamides and related compounds.

Table 2: Green Chemistry Approaches in Amide Bond Formation and Acylation

| Reaction Type | Catalytic System/Solvent | Key Advantages |

|---|---|---|

| Amide Bond Formation | Boronic Acid Catalysis | Mild conditions, water as the only byproduct, avoids stoichiometric activators. dntb.gov.ua |

| Amide Bond Formation | Lipase (e.g., Candida antarctica Lipase B) | High selectivity, mild conditions, biodegradable catalyst. nih.gov |

| Acylation | Deep Eutectic Solvents (e.g., Choline Chloride-ZnCl₂) | Dual function as catalyst and solvent, high yields, potential for microwave irradiation. researchgate.net |

| Acylation | Solvent-Free Conditions | Reduces solvent waste, can lead to higher reaction rates. chemijournal.com |

Biocatalytic reductions, as discussed in the previous section for stereoselective synthesis, are inherently green. tudelft.nl They operate under mild temperatures and pressures in aqueous environments, use renewable catalysts (enzymes), and often exhibit high chemo-, regio-, and stereoselectivity, which minimizes the formation of byproducts and simplifies purification processes. tudelft.nl

Derivatives and Analogues of 3 Oxo 3 Phenylsulfonamido Propionic Acid: Design and Synthesis

Structural Design Principles for Modulating Activity or Properties

The design of novel analogues is guided by established structure-activity relationship (SAR) principles. Modifications are strategically introduced to explore chemical space and optimize interactions with biological targets. A key strategy involves the "tail approach," where hydrophobic or hydrophilic extensions are added to the core structure to probe different binding pockets of a target enzyme or receptor.

For instance, in the design of related benzenesulfonamide (B165840) derivatives as carbonic anhydrase (CA) inhibitors, appending a second hydrophilic tail to the molecule significantly enhanced inhibitory activity against specific isoforms like hCA IX and hCA XII. nih.gov SAR analysis of these related structures revealed several critical design principles that can be extrapolated to analogues of 3-Oxo-3-(phenylsulfonamido)propionic acid:

Position of the Sulfonamide Group: Grafting the sulfamoyl (-SO₂NH₂) functionality at the para-position of the phenyl ring is often crucial for potent inhibitory activity. nih.gov

Hydrophobic Tails: The incorporation of a bulky, hydrophobic tail can enhance binding and activity. nih.gov

Dual Tails: Adding a second, often hydrophilic, tail can dramatically increase potency and selectivity for certain biological targets. nih.gov

These principles suggest that modifying the this compound scaffold by introducing substituents on the phenyl ring (serving as tails) would be a fruitful strategy for modulating its biological profile.

Table 1: Structure-Activity Relationship (SAR) Insights from Related Benzenesulfonamide Analogues

| Structural Modification | Observation | Potential Impact on Activity |

|---|---|---|

| Positional Isomerism | The para-substituted sulfamoyl group is often optimal for activity. | Enhances binding affinity and selectivity. |

| Hydrophobic Appendages | Introduction of bulky, non-polar groups can increase potency. | Improves interaction with hydrophobic pockets in target proteins. |

| Hydrophilic Appendages | Addition of a second, hydrophilic tail can significantly boost inhibition. | Increases solubility and can confer selectivity for specific isoforms. |

Synthetic Pathways to Diverse this compound Analogues

The synthesis of diverse analogues relies on robust and flexible chemical pathways that allow for the introduction of various functional groups at specific positions on the molecular scaffold.

A general approach to synthesizing derivatives with substitutions on the phenyl ring involves starting with an appropriately substituted benzenesulfonyl chloride. This key intermediate can then be reacted with an amine derivative of the propionic acid backbone.

For creating diversity in the propionyl chain, reactions can target the carbon atoms of the propionic acid moiety. For example, related arylpropionic acid derivatives have been synthesized through multi-step processes that involve creating a nitrile intermediate, followed by hydrolysis to the carboxylic acid. nih.gov A similar strategy could be adapted, starting with a substituted phenyl precursor to build the desired chain.

A generalized synthetic route could involve:

Preparation of Substituted Benzenesulfonyl Chlorides: A variety of commercially available or synthetically accessible anilines can be converted to their corresponding sulfonyl chlorides through diazotization followed by reaction with sulfur dioxide and copper(I) chloride.

Amidation Reaction: The substituted benzenesulfonyl chloride is then reacted with a suitable 3-amino-3-oxopropionic acid derivative (or a precursor) to form the core sulfonamide structure.

Chain Modification: Further chemical transformations on the propionyl chain, if desired, can be performed before or after the sulfonamide formation, depending on functional group compatibility.

The sulfonamide linkage itself offers opportunities for structural variation. While the parent compound features an N-H bond, this nitrogen can be alkylated or functionalized to create tertiary sulfonamides. This can be achieved by reacting the secondary sulfonamide with an appropriate alkyl halide in the presence of a base.

Furthermore, the core linkage can be altered by replacing the phenylsulfonamide group with other bioisosteric groups to explore different chemical properties and binding modes. The synthesis of related thiazole-containing propanoic acids, for example, involves the condensation of a thiocarbamoyl-β-alanine precursor with reagents like monochloroacetic acid or chloroacetaldehyde. nih.gov This highlights how different heterocyclic rings can be incorporated to replace or modify the core structure. nih.gov

Library Synthesis and High-Throughput Screening Considerations

To efficiently explore the vast chemical space of possible derivatives, modern drug discovery efforts often employ library synthesis and high-throughput screening (HTS).

Library Synthesis: Combinatorial chemistry principles can be applied to rapidly generate a large library of analogues. This involves a matrix-based approach where a set of diverse benzenesulfonyl chlorides (varying in their phenyl ring substitutions) is reacted with a set of diverse 3-aminopropionic acid derivatives (varying in their chain structure). This process can be automated and performed in parallel, for example, using multi-well plates, to quickly produce hundreds or thousands of unique compounds.

High-Throughput Screening (HTS): Once a library is synthesized, HTS is used to rapidly assess the biological activity of each compound. This involves automated assays that can measure a specific biological endpoint, such as enzyme inhibition or receptor binding. For example, a library of this compound analogues could be screened for its ability to inhibit a target enzyme like carbonic anhydrase using a fluorescent or colorimetric assay. mdpi.com

Modern analytical techniques are crucial for the success of HTS. Methods coupling ambient ionization sources with trapped ion mobility spectrometry (TIMS) and tandem mass spectrometry (MS/MS) allow for the rapid characterization and screening of compound libraries with minimal sample preparation and high sensitivity. nih.gov This multi-dimensional approach can quickly identify promising "hits" from the library that warrant further investigation and optimization. nih.gov

Applications of 3 Oxo 3 Phenylsulfonamido Propionic Acid in Synthetic Organic Chemistry

As a Building Block for the Construction of Complex Organic Molecules

Currently, there is a lack of specific examples in the scientific literature detailing the use of 3-Oxo-3-(phenylsulfonamido)propionic acid as a direct building block for the construction of complex organic molecules. Generally, molecules with its combination of functional groups have the potential to be versatile synthons. The β-keto acid moiety can participate in a variety of carbon-carbon bond-forming reactions, while the sulfonamide and carboxylic acid groups offer sites for further functionalization or can influence the reactivity and stereoselectivity of transformations. However, without specific research to cite, any discussion of its application in this area remains speculative.

Precursor for the Synthesis of Bioactive Small Molecules

While many propionic acid derivatives and compounds containing sulfonamide moieties exhibit significant biological activity, there is a scarcity of published research that specifically identifies this compound as a direct precursor for the synthesis of bioactive small molecules. The general class of N-(phenylsulfonyl)-amino acids is utilized in medicinal chemistry, but specific examples originating from this particular β-keto derivative are not readily found in current literature.

Role in the Development of New Catalytic Systems

There is no available information to suggest that this compound has been employed in the development of new catalytic systems. The functional groups within the molecule, particularly the carboxylic acid and the sulfonamide nitrogen, could potentially act as ligands for metal catalysts. However, research documenting such applications has not been identified.

Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules. Carboxylic acids are key components in several important MCRs, such as the Passerini and Ugi reactions. In principle, this compound could serve as the carboxylic acid component in these reactions, introducing its specific structural features into the resulting products. However, a review of the available scientific literature does not provide specific examples of its use in this context.

Structure Activity Relationship Sar Studies of 3 Oxo 3 Phenylsulfonamido Propionic Acid Analogues

Design and Synthesis Strategies for SAR Elucidation

The exploration of the structure-activity relationship (SAR) of 3-Oxo-3-(phenylsulfonamido)propionic acid analogues necessitates the strategic design and synthesis of a diverse library of related compounds. A primary synthetic route involves the reaction of β-amino acids with sulfonyl chlorides. For instance, a closely related analogue, 3-(4-methylbenzenesulfonamido)-3-phenylpropanoic acid, is synthesized from (±)-β-phenylalanine and 4-methylbenzenesulfonyl chloride in a two-phase system of aqueous sodium carbonate and diethyl ether mdpi.com. This foundational reaction can be adapted to generate a variety of analogues by substituting both the β-amino acid and the sulfonyl chloride.

To systematically probe the SAR, analogues are designed with modifications at key positions:

The Propionic Acid Backbone: Alterations to the propionic acid chain, such as substitution at the α- or β-positions, can influence the compound's conformation and interaction with target binding sites.

The Phenyl Ring of the Propionic Acid Moiety (if present): In analogues derived from β-phenylalanine, substitution on this phenyl ring can explore additional binding pockets within the target protein.

A common synthetic strategy to create a library of analogues is outlined below:

Preparation of the N-sulfonylated β-amino acid: The core structure is formed by reacting a selected β-amino acid with a substituted benzenesulfonyl chloride under basic conditions mdpi.com.

Esterification: The resulting carboxylic acid can be converted to its corresponding ester, for example, through Fischer esterification using an alcohol and a catalytic amount of acid mdpi.com.

Hydrazinolysis: The ester can then be reacted with hydrazine (B178648) hydrate to form the corresponding hydrazide mdpi.com.

Derivatization of the Hydrazide: The hydrazide serves as a versatile intermediate for the synthesis of various heterocyclic derivatives, such as pyrazoles, oxadiazoles, and triazoles, by reacting it with appropriate reagents mdpi.com.

This systematic approach allows for the generation of a wide array of analogues with specific structural modifications, which is essential for a thorough elucidation of the SAR.

Correlation of Structural Modifications with Biological Mechanisms

The N-acylsulfonamide moiety is a key feature of many biologically active compounds and is often considered a bioisostere of a carboxylic acid nih.govnih.gov. The biological activity of this compound analogues is intrinsically linked to their structural features, which dictate their interaction with specific biological targets, often enzymes.

The Role of the N-Acylsulfonamide Group: The acidity of the N-H proton in the N-acylsulfonamide group is a critical determinant of biological activity. This acidity can be modulated by substituents on the phenyl ring of the benzenesulfonamide (B165840). Electron-withdrawing groups tend to increase the acidity, which can enhance binding to targets where this acidic proton is involved in hydrogen bonding.

Impact of Substituents on the Benzenesulfonamide Ring: The nature and position of substituents on the benzenesulfonamide ring can significantly influence the inhibitory potency and selectivity of these compounds against various enzymes. For example, in the context of carbonic anhydrase inhibitors, the "tail" of the molecule, which includes the benzenesulfonamide ring and its substituents, interacts with the middle and outer rim of the enzyme's active site researchgate.netnih.gov. Modifications in this region can lead to isoform-selective inhibition nih.gov.

Influence of the Propionic Acid Moiety: The propionic acid portion of the molecule also plays a crucial role in target binding. The carboxylate group can form important ionic interactions or hydrogen bonds with amino acid residues in the active site of an enzyme. The stereochemistry of the propionic acid backbone can also be a critical factor, as is often the case with arylpropionic acid derivatives where the (S)-enantiomer is typically the more active form against cyclooxygenase (COX) enzymes orientjchem.org.

The table below summarizes the general effects of structural modifications on the biological activity of related benzenesulfonamide and N-acylsulfonamide compounds.

| Structural Modification | General Effect on Biological Activity | Potential Target Interactions |

| Electron-withdrawing groups on the phenylsulfonamide ring | Increased acidity of the N-H group, potentially leading to stronger binding. | Enhanced hydrogen bonding with the target. |

| Bulky substituents on the phenylsulfonamide ring | Can provide additional hydrophobic or van der Waals interactions, potentially increasing potency and selectivity. | Interaction with hydrophobic pockets in the enzyme active site. |

| Modifications to the linker between the sulfonamide and the propionic acid | Can alter the conformational flexibility and the distance between key interacting groups. | Optimization of the alignment within the binding site. |

| Presence of a free carboxylate group | Can act as a key binding group through ionic interactions or hydrogen bonding. | Interaction with positively charged residues (e.g., arginine, lysine) or metal ions in the active site. |

Application of Computational Tools in SAR Analysis

Computational chemistry plays a pivotal role in modern drug discovery and the elucidation of SAR. For this compound analogues, various computational techniques can be employed to understand their interactions with biological targets and to guide the design of more potent and selective compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For benzenesulfonamide-based inhibitors, docking studies can reveal how the sulfonamide group coordinates with the metal ion (e.g., zinc in carbonic anhydrases) in the active site and how the rest of the molecule interacts with surrounding amino acid residues researchgate.net. These studies can help rationalize the observed SAR and predict the activity of novel analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a QSAR model can be developed to predict the activity of untested compounds.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. For benzenesulfonamide inhibitors, a pharmacophore model might include a metal-chelating group (the sulfonamide), hydrogen bond donors and acceptors, and hydrophobic regions researchgate.net. Such models are valuable for virtual screening of compound libraries to identify new potential inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. These simulations can help to assess the stability of the binding mode predicted by docking and to identify key interactions that are maintained throughout the simulation researchgate.net.

The following table illustrates how different computational tools can be applied to the SAR analysis of these compounds.

| Computational Tool | Application in SAR Analysis | Information Gained |

| Molecular Docking | Predicts the binding mode of analogues in the active site of a target enzyme. | Identifies key interactions (hydrogen bonds, hydrophobic contacts, metal coordination). |

| QSAR | Correlates physicochemical properties with biological activity. | Predicts the activity of new analogues and identifies key molecular descriptors for activity. |

| Pharmacophore Modeling | Defines the essential features for target binding. | Guides the design of novel scaffolds and can be used for virtual screening. |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of the ligand-protein complex. | Assesses the stability of the binding mode and provides insights into the energetics of binding. |

Identification of Key Pharmacophoric Features for Target Interaction

Based on the SAR of related benzenesulfonamide and N-acylsulfonamide inhibitors, several key pharmacophoric features can be identified that are likely crucial for the target interaction of this compound analogues.

A general pharmacophore model for this class of compounds would likely include:

A Metal-Binding Group: The sulfonamide moiety is a well-established zinc-binding group in many metalloenzymes, such as carbonic anhydrases. The nitrogen atoms of the sulfonamide can coordinate with the zinc ion in the active site.

A Hydrogen Bond Donor/Acceptor Network: The N-H of the sulfonamide and the carbonyl and hydroxyl groups of the propionic acid moiety can participate in a network of hydrogen bonds with amino acid residues and water molecules in the active site. These interactions are critical for anchoring the inhibitor and for its potency.

A Hydrophobic Aromatic Ring: The phenyl ring of the benzenesulfonamide can engage in hydrophobic or π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the enzyme's active site.

An Acidic Group: The carboxylic acid of the propionic acid moiety can form a salt bridge with a basic residue (e.g., arginine, lysine) or interact with the active site through hydrogen bonding.

The table below outlines the key pharmacophoric features and their putative roles in target interaction.

| Pharmacophoric Feature | Chemical Moiety | Putative Role in Target Interaction |

| Metal-Binding Group | Sulfonamide (-SO₂NH-) | Coordination with a metal ion (e.g., Zn²⁺) in the enzyme active site. |

| Hydrogen Bond Donor | Sulfonamide N-H, Carboxylic Acid O-H | Formation of hydrogen bonds with acceptor groups on the protein. |

| Hydrogen Bond Acceptor | Sulfonamide O=S=O, Carbonyl C=O, Carboxylic Acid C=O | Formation of hydrogen bonds with donor groups on the protein. |

| Hydrophobic Feature | Phenyl ring | van der Waals and π-π stacking interactions with hydrophobic/aromatic residues. |

| Anionic Group | Carboxylate (-COO⁻) | Ionic interactions (salt bridges) with positively charged residues. |

Q & A

Q. What are the established synthetic routes for 3-Oxo-3-(phenylsulfonamido)propionic Acid, and how can reaction conditions be optimized?

The synthesis typically involves the condensation of phenylsulfonamide with a β-keto acid derivative (e.g., 3-oxo-propionic acid). Key steps include:

- Catalyst selection : Transition metal catalysts (e.g., Mo hexacarbonyl) or acid/base catalysts may accelerate the reaction, as seen in analogous propionic acid carbonylation processes .

- Purification : Use recrystallization or column chromatography to isolate the product, ensuring purity >98% (as per industrial standards for similar compounds) .

- Reaction monitoring : Employ TLC or HPLC to track intermediate formation and optimize reaction time/temperature .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Storage : Store in tightly sealed containers in a cool, dry environment, away from oxidizing agents (e.g., peroxides, chlorates) to prevent decomposition .

- Exposure control : Use fume hoods and personal protective equipment (PPE) such as nitrile gloves and lab coats.

- Waste disposal : Follow institutional guidelines for sulfonamide-containing compounds to avoid environmental contamination .

Q. How can researchers verify the structural integrity and purity of synthesized this compound?

- Spectroscopic analysis : Use -NMR and -NMR to confirm the presence of the phenylsulfonamido group and β-keto acid moiety. Compare peaks with published spectra of structurally similar compounds .

- Mass spectrometry : High-resolution MS (HRMS) ensures correct molecular ion ([M+H]) matching the theoretical mass.

- Purity assessment : HPLC with UV detection (λ = 254 nm) or melting point determination can confirm purity .

Advanced Research Questions

Q. How can computational tools like artificial neural networks (ANNs) improve the synthesis or analysis of this compound?

- Data normalization : Normalize input variables (e.g., temperature, catalyst concentration) to improve ANN accuracy, as demonstrated in propionic acid fermentation studies .

- Model training : Use historical reaction data (≥40 experiments) to predict optimal conditions for yield or selectivity. Validate with independent test datasets.

- Application : ANNs can predict reaction kinetics or by-product formation, reducing trial-and-error experimentation .

Q. What mechanisms underlie the reactivity of this compound in nucleophilic or electrophilic reactions?

- Electrophilic sites : The β-keto group is susceptible to nucleophilic attack (e.g., enolate formation), while the sulfonamide group acts as an electron-withdrawing substituent, enhancing acidity .

- Steric effects : The phenyl group may hinder reactivity at the sulfonamide nitrogen, requiring polar aprotic solvents (e.g., DMF) to enhance accessibility .

- Kinetic studies : Use stopped-flow spectroscopy or DFT calculations to map energy barriers for specific reaction pathways .

Q. How can contradictory spectral or chromatographic data for this compound be resolved?

- Data reconciliation : Cross-validate NMR and MS results with isotopic labeling (e.g., -phenylsulfonamide) to confirm peak assignments .

- Chromatographic optimization : Adjust mobile phase pH or column type (C18 vs. HILIC) to resolve co-eluting impurities .

- Collaborative analysis : Share raw data with open-access spectral databases (e.g., PubChem) to benchmark against published standards .

Q. What strategies are effective for scaling up the synthesis of this compound without compromising yield?

- Continuous flow systems : Mitigate exothermicity risks by adopting flow chemistry, as used in propionic anhydride production .

- Catalyst recycling : Immobilize catalysts on silica or polymer supports to reduce costs and waste .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.